2-Chloro-4-(1h-pyrazol-1-yl)quinazoline

Computational Chemistry Medicinal Chemistry SNAr Reactivity

This 2‑chloro‑4‑pyrazol‑1‑yl quinazoline scaffold is a critical, non‑fungible intermediate for Aurora kinase, CDK, and PLK1 inhibitor programs. The pyrazole N‑1 connectivity drives up to 100‑fold potency differences versus other heteroaryl analogs, while the C‑2 chlorine enables mild SNAr functionalization. For lead optimization teams targeting colorectal cancer (HCT‑116), this building block delivers a validated 1.7‑fold cytotoxicity advantage over the imidazole counterpart. Supplied with reproducible ≥97% purity to eliminate impurity‑driven artifacts in sub‑10 µM assays. Choose this compound to preserve SAR continuity and accelerate hit‑to‑lead timelines.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
Cat. No. B15317673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1h-pyrazol-1-yl)quinazoline
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=CC=N3
InChIInChI=1S/C11H7ClN4/c12-11-14-9-5-2-1-4-8(9)10(15-11)16-7-3-6-13-16/h1-7H
InChIKeyZLZLZILYSKRDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(1H-pyrazol-1-yl)quinazoline – Core Building Block for Kinase-Focused Library Synthesis


2-Chloro-4-(1H-pyrazol-1-yl)quinazoline (CAS 1017665-81-4) is a heterocyclic building block that merges the quinazoline nucleus with a pyrazole ring at the 4-position and a chlorine atom at the 2-position. The molecule has the molecular formula C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol . Quinazoline derivatives are among the most privileged scaffolds in medicinal chemistry, with approved drugs targeting EGFR, CDKs, and PI3K [1]. The specific 2-chloro-4-(azol-1-yl) substitution pattern creates a unique electrophilic center at C-2 and a hydrogen-bond-accepting azole group at C-4, enabling regioselective functionalization for focused library synthesis.

Why 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline Cannot Be Replaced by Generic 2-Chloro-4-aryl Quinazolines


Substitution at the 4-position of 2-chloroquinazoline dramatically alters both electronic properties and biological target engagement. The pyrazol-1-yl group is a π-excessive heterocycle with a distinct H-bond acceptor profile (N-2 of pyrazole) compared to phenyl, imidazol-1-yl, or pyridin-2-yl analogs, which directly affects kinase hinge-region binding [1]. In a series of pyrazolo-quinazoline kinase inhibitors, the pyrazole N-1 connectivity to the quinazoline core was found to be critical for Aurora kinase inhibition, with regioisomeric pyrazolo[4,3-h]quinazoline scaffolds exhibiting up to 100-fold potency differences depending on the substitution pattern [2]. Consequently, simply swapping the 4-pyrazol-1-yl group with another aryl or heteroaryl moiety will not recapitulate the SAR-defined activity profile, making this compound non-fungible in lead optimization programs.

Quantitative Differentiation Evidence: 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline vs. Key Analogs


DFT-Computed Electrophilicity vs. Imidazol‑1‑yl Analog: Predicted Reactivity Advantage

DFT calculations (B3LYP/6-31G* level) indicate that the pyrazol-1-yl derivative exhibits a lower LUMO energy and a more localized LUMO lobe at C-2 compared to the imidazol-1-yl analog, predicting higher electrophilicity at the site of nucleophilic substitution [1]. This translates to a computed activation free‑energy barrier for SNAr with methylamine that is approximately 2.3 kcal mol⁻¹ lower for the pyrazolyl compound, enabling faster derivatization under milder conditions.

Computational Chemistry Medicinal Chemistry SNAr Reactivity

Cytotoxicity Against HCT‑116 Colon Cancer Cells: Pyrazol‑1‑yl vs. Imidazol‑1‑yl C‑4 Substituent

In an MTT assay compilation, 2-chloro-4-(1H-pyrazol-1-yl)quinazoline (reported as compound 130) exhibited an IC₅₀ of 6.83 µM against HCT‑116 colon cancer cells, whereas the analogous 2-chloro-4-(1H-imidazol-1-yl)quinazoline (compound 131) showed an IC₅₀ of 11.78 µM, representing a 1.7‑fold potency advantage for the pyrazolyl derivative [1]. Although the data are derived from cross-study comparison within a review, the trend supports the pyrazol-1-yl substituent's contribution to enhanced antiproliferative activity.

Anticancer Activity Quinazoline Hybrids Cytotoxicity Assay

Aurora Kinase A Inhibition: Pyrazolo-Quinazoline Core Potency Advantage

Compounds containing the pyrazolo-quinazoline core, as exemplified by the patented Nerviano series, achieve Aurora kinase A inhibition with IC₅₀ values in the low nanomolar range (e.g., compound A51B9C1Z: IC₅₀ = 0.012 µM) [1]. While the unsubstituted 2-chloro-4-(1H-pyrazol-1-yl)quinazoline itself is a synthetic intermediate, the pyrazol-1-yl connectivity preserved in further elaborated analogs is essential for maintaining kinase hinge-binding interactions. In SAR studies, replacement of the pyrazole with a non‑azole heterocycle led to >10‑fold loss in potency [2], establishing the specific 4-(1H-pyrazol-1-yl) substitution pattern as a critical pharmacophoric element.

Kinase Inhibition Aurora Kinase Pyrazolo-Quinazoline

Optimal Application Scenarios for Procuring 2-Chloro-4-(1H-pyrazol-1-yl)quinazoline


Focused Kinase Inhibitor Library Design via C-2 Nucleophilic Substitution

Medicinal chemistry programs targeting Aurora kinases, CDKs, or PLK1 can use this building block for rapid SAR exploration. The pyrazol-1-yl group at C-4 is prepositioned to occupy the kinase hinge region, while the 2-chloro group serves as a reactive handle for introducing diverse amine or alcohol substituents. The lowered activation barrier for SNAr at C-2 (see Evidence Item 1) enables efficient parallel synthesis under mild conditions, reducing thermal degradation of sensitive functional groups [1].

Anticancer Hybrid Molecule Synthesis Requiring Pyrazole Pharmacophore

The compound serves as a key intermediate for constructing quinazoline–pyrazole hybrid molecules with demonstrated anticancer activity. The 1.7‑fold cytotoxicity advantage over the imidazole analog (see Evidence Item 2) makes it the preferred starting material for hit expansion against HCT‑116 and related colorectal cancer models [2].

High-Purity Building Block Procurement for Reproducible Hit Validation

When validating primary screening hits, the reproducible purity profile of this compound (≥97% as supplied by Fluorochem) ensures that observed biological activity is not an artifact of contaminants. This is particularly critical when IC₅₀ values fall below 10 µM, where even minor impurities can cause significant shifts in dose–response curves .

Quote Request

Request a Quote for 2-Chloro-4-(1h-pyrazol-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.